N~1~-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Description

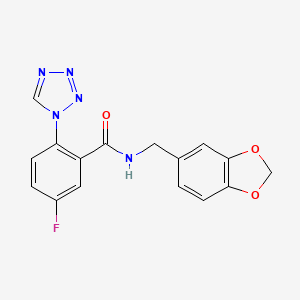

This compound features a benzamide core substituted with a 1,3-benzodioxol-5-ylmethyl group at the N¹ position, a fluorine atom at the C5 position, and a 1H-1,2,3,4-tetrazole ring at the C2 position. The fluorine atom may influence electronic effects and bioavailability .

Properties

Molecular Formula |

C16H12FN5O3 |

|---|---|

Molecular Weight |

341.30 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H12FN5O3/c17-11-2-3-13(22-8-19-20-21-22)12(6-11)16(23)18-7-10-1-4-14-15(5-10)25-9-24-14/h1-6,8H,7,9H2,(H,18,23) |

InChI Key |

YHGRMNWXCRZDAT-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the reaction of hydrazoic acid with an appropriate nitrile.

Coupling Reactions: The final step involves coupling the benzodioxole, fluorobenzene, and tetraazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Halogen Substituents

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

- Structure : Shares the benzodioxol-5-ylmethyl group but substitutes the benzamide ring with 2,6-dichloro groups instead of 5-fluoro and tetrazole.

- Activity : Acts as an ALDH2 enzyme activator, reducing infarct size by 60% in vivo .

- Key Difference : The absence of a tetrazole ring and presence of dichloro substituents likely alter binding specificity compared to the target compound.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

Analogues with Heterocyclic Substitutions

N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound VI)

- Structure : Features a benzodioxole group and an oxadiazole ring but lacks the benzamide core.

- Activity: Exhibits cytotoxic effects against C6 glioma and A549 lung adenocarcinoma cells via MMP-9 inhibition .

- Key Difference : The oxadiazole’s sulfur atom and acetamide linker alter solubility and target engagement compared to the tetrazole-benzamide scaffold.

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide

- Structure : Includes a triazole ring and nitrobenzamide but substitutes benzodioxole with a benzothiazole group.

- Synthesis : Prepared via click chemistry, emphasizing modularity for diverse biological targets .

- Key Difference : The triazole’s smaller ring size and nitro group may reduce metabolic stability relative to tetrazole.

Halogen vs. Heterocycle Effects

- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity enhances membrane permeability and metabolic resistance compared to bulkier halogens in Alda-1 derivatives .

- Tetrazole vs. Triazole/Oxadiazole : Tetrazole’s higher nitrogen content and aromaticity improve dipole interactions and thermal stability, as seen in kinase inhibitors .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Benzodioxole’s Role : The 1,3-benzodioxole group is recurrent in enzyme activators (e.g., ALDH2) and anticancer agents, suggesting its utility in targeting hydrophobic binding pockets .

- Tetrazole Advantages : Compared to triazoles or oxadiazoles, tetrazoles exhibit superior hydrogen-bonding capacity and metabolic stability, critical for oral bioavailability .

- Halogen Effects : Fluorine’s small size and high electronegativity optimize pharmacokinetics, while bulkier halogens (Cl, Br) may enhance target affinity at the expense of solubility .

Biological Activity

Overview

N~1~-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure includes a benzodioxole ring, a fluorine atom, and a tetraazole ring, which contribute to its biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C16H12FN5O3 |

| Molecular Weight | 341.30 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-(tetrazol-1-yl)benzamide |

| InChI Key | YHGRMNWXCRZDAT-UHFFFAOYSA-N |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Enzymatic Activity:

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as α-amylase. For instance, studies have shown that benzodioxole derivatives can inhibit α-amylase with IC50 values ranging from 0.68 µM to 2.57 µg/mL . This inhibition can help manage blood glucose levels and may be beneficial in treating diabetes.

Anticancer Potential:

The compound's structural components suggest potential anticancer properties. In vitro studies have demonstrated that related benzodioxole derivatives exhibit significant cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells . For example, one derivative demonstrated IC50 values against cancer cell lines ranging from 26–65 µM.

Case Study 1: Antidiabetic Activity

In a study assessing the antidiabetic potential of benzodioxole derivatives, compound IIc significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the therapeutic potential of this compound in diabetes management.

Case Study 2: Cancer Cell Cytotoxicity

Another investigation evaluated the cytotoxic effects of various benzodioxole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited strong anticancer activity while maintaining safety profiles for normal cells . This suggests that this compound could be further explored as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.